molecular formula C7H14O2 B077586 Methyl tert-butylacetate CAS No. 10250-48-3

Methyl tert-butylacetate

Cat. No.: B077586
CAS No.: 10250-48-3
M. Wt: 130.18 g/mol
InChI Key: DXBOTVWRXLQVMG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl tert-butylacetate (MTBA) is primarily used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners It can have an impact on biological systems if exposure occurs, typically as a result of accidental release or improper handling .

Mode of Action

It is known that mtba can be metabolized in the body to tertiary butyl alcohol (tba) through oxidation by cytochrome isoenzymes . This metabolic process can occur if MTBA is accidentally ingested, inhaled, or absorbed through the skin .

Biochemical Pathways

The main biochemical pathway involved in the metabolism of MTBA is its oxidation to TBA by cytochrome isoenzymes . TBA is then further metabolized to 2-hydroxyisobutyrate and 2-methyl-1,2-propanediol, which are excreted in the urine . Some microorganisms are capable of degrading MTBA aerobically, which could potentially be used for bioremediation in cases of environmental contamination .

Result of Action

The primary result of MTBA action in a biological system is the production of TBA and its subsequent metabolites. These metabolites can be detected in the urine following exposure to MTBA .

Action Environment

The action of MTBA can be influenced by various environmental factors. For instance, its volatility and water solubility can affect its distribution in the environment and its potential for exposure . Additionally, its stability can be affected by factors such as temperature and pH . It’s important to note that MTBA should be stored in a dry room at normal temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl tert-butylacetate can be synthesized through the esterification of tert-butyl alcohol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently . Another method involves the transesterification of methyl acetate with tert-butyl alcohol in the presence of a base catalyst .

Industrial Production Methods: In industrial settings, this compound is produced via the esterification of acetic acid with isobutene using a heterogeneous catalyst. This method is preferred due to its high selectivity and yield . The reaction conditions often involve moderate temperatures and pressures to optimize the conversion rates and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions: Methyl tert-butylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl tert-butylacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the methyl and tert-butyl groups, which confer distinct reactivity and solvency properties. Its ability to participate in a wide range of chemical reactions and its utility in various industrial applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

methyl 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,3)5-6(8)9-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBOTVWRXLQVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145199
Record name Methyl 3,3-dimethylbutyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10250-48-3
Record name Butanoic acid, 3,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10250-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-dimethylbutyrate
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Record name Methyl 3,3-dimethylbutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3-dimethylbutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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